molecular formula C18H27NO2 B296661 N-cycloheptyl-2-(2,3,5-trimethylphenoxy)acetamide

N-cycloheptyl-2-(2,3,5-trimethylphenoxy)acetamide

Cat. No. B296661
M. Wt: 289.4 g/mol
InChI Key: ZKSOABJUVRLOGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-2-(2,3,5-trimethylphenoxy)acetamide, commonly known as CTAP, is a synthetic compound that has been widely used in scientific research for its potential applications in various fields. CTAP is a selective antagonist of the kappa opioid receptor, which is a G-protein-coupled receptor that plays a crucial role in pain regulation, stress response, and addiction.

Mechanism of Action

CTAP acts as a selective antagonist of the kappa opioid receptor, which is a G-protein-coupled receptor that plays a crucial role in pain regulation, stress response, and addiction. CTAP binds to the kappa opioid receptor and blocks its activation by endogenous opioids such as dynorphin. This results in the inhibition of downstream signaling pathways that are involved in pain regulation, stress response, and addiction.
Biochemical and Physiological Effects:
CTAP has been shown to have a number of biochemical and physiological effects. In animal models of pain, CTAP has been shown to reduce pain sensitivity and increase pain threshold. Moreover, CTAP has been shown to modulate stress response by reducing the release of stress hormones such as corticotropin-releasing hormone. In animal models of addiction, CTAP has been shown to reduce drug-seeking behavior and inhibit the development of drug tolerance.

Advantages and Limitations for Lab Experiments

One of the main advantages of CTAP is its selectivity towards the kappa opioid receptor, which allows for specific modulation of the receptor's activity without affecting other opioid receptors. Moreover, CTAP has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the main limitations of CTAP is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on CTAP. One potential direction is the development of more potent and selective CTAP analogs that can be used as therapeutic agents for pain management, stress response, and addiction treatment. Moreover, further research is needed to elucidate the molecular mechanisms underlying the effects of CTAP on pain regulation, stress response, and addiction. Additionally, CTAP could be used as a tool to investigate the role of the kappa opioid receptor in various physiological and pathological conditions.

Synthesis Methods

CTAP can be synthesized by a multistep process, starting from 2,3,5-trimethylphenol. The first step involves the conversion of 2,3,5-trimethylphenol to 2,3,5-trimethylphenylacetic acid through a Friedel-Crafts acylation reaction. The resulting acid is then converted to the corresponding acid chloride, which is reacted with cycloheptylamine to yield the desired product, CTAP.

Scientific Research Applications

CTAP has been extensively used in scientific research for its potential applications in various fields such as pain management, stress response, and addiction. CTAP has been shown to have analgesic effects in various animal models of pain, indicating its potential as a novel pain management drug. Moreover, CTAP has been shown to modulate stress response and reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a therapeutic agent for addiction treatment.

properties

Molecular Formula

C18H27NO2

Molecular Weight

289.4 g/mol

IUPAC Name

N-cycloheptyl-2-(2,3,5-trimethylphenoxy)acetamide

InChI

InChI=1S/C18H27NO2/c1-13-10-14(2)15(3)17(11-13)21-12-18(20)19-16-8-6-4-5-7-9-16/h10-11,16H,4-9,12H2,1-3H3,(H,19,20)

InChI Key

ZKSOABJUVRLOGF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)OCC(=O)NC2CCCCCC2)C)C

Canonical SMILES

CC1=CC(=C(C(=C1)OCC(=O)NC2CCCCCC2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.